molecular formula C14H19N3S B187489 N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 5113-89-3

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Katalognummer B187489
CAS-Nummer: 5113-89-3
Molekulargewicht: 261.39 g/mol
InChI-Schlüssel: ISUZHSOLHOCRBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, also known as BTP, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BTP has been shown to have a variety of biological effects, including antitumor, anti-inflammatory, and antiviral activities.

Wirkmechanismus

The mechanism of action of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.

Biochemische Und Physiologische Effekte

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a low toxicity profile in vitro, but further studies are needed to determine its toxicity in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its potential as a novel therapeutic agent for cancer and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a unique structure and mechanism of action, which may make it effective against tumors that are resistant to other chemotherapeutic agents. One limitation of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its low yield in the synthesis process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine and reduce the cost of production. Finally, future studies should investigate the toxicity and pharmacokinetics of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine in vivo to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2-aminothiophenol with diethyl malonate to form 2-(diethoxymethylthio)benzoic acid. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 2-(diethoxymethylthio)benzo[d]thiazol-6-ol. The final step involves the reaction of this intermediate with butylamine to form N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. The overall yield of this synthesis method is approximately 25%.

Wissenschaftliche Forschungsanwendungen

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Eigenschaften

CAS-Nummer

5113-89-3

Produktname

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Molekularformel

C14H19N3S

Molekulargewicht

261.39 g/mol

IUPAC-Name

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3S/c1-2-3-8-15-13-12-10-6-4-5-7-11(10)18-14(12)17-9-16-13/h9H,2-8H2,1H3,(H,15,16,17)

InChI-Schlüssel

ISUZHSOLHOCRBT-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Kanonische SMILES

CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.